6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of chloro- and amino-substituted phenols, like 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, typically involves multi-step chemical reactions, including halogenation, amination, and hydrolysis. A study on the synthesis of 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions exemplifies a related synthetic route, highlighting the complexity and efficiency of synthesizing chloro-amino phenols (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of chloro- and amino-substituted phenols is characterized by the presence of chloro and amino groups attached to a phenol ring, which significantly affects their chemical reactivity and interaction with other molecules. For instance, the study of a bis[dichlorobis(phenolato)dicopper(II)] complex showcases the intricate molecular arrangements possible with chloro and amino substitutions on phenolic rings, providing insights into the coordination chemistry of such compounds (Jennifer C. Wilson et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is influenced by its functional groups. The amino group can undergo various reactions, such as diazotization or acylation, while the chloro groups make it susceptible to nucleophilic substitution reactions. These properties are crucial for further functionalization or application of the compound in complex chemical syntheses.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. For example, the synthesis and characterization of similar compounds have shown that the presence of substituents like chloro and amino groups can significantly affect these properties, influencing their application potential (M. Sapnakumari et al., 2014).
Scientific Research Applications
Spectral and Structural Studies
- A study conducted by Gözel et al. (2014) focused on the synthesis of a novel azo-enamine tautomer, examining its molecular structure and spectral properties, which are relevant for various applications in chemistry and material science (Gözel et al., 2014).
Transition Metal Complexes
- Research by Pawar et al. (2016) explored the synthesis and characterization of transition metal complexes involving similar compounds, highlighting their potential in the field of inorganic chemistry and material science (Pawar et al., 2016).
Optical Properties of Derivatives
- Zeyada et al. (2016) investigated the structural and optical properties of certain derivatives, which could have implications in the development of new materials with specific optical characteristics (Zeyada et al., 2016).
Diuretic Activities
- Lee et al. (1984) synthesized a series of compounds related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and tested them for saluretic and diuretic activities, contributing to the understanding of such compounds in medical chemistry (Lee et al., 1984).
Potential Anticancer Agents
- Temple et al. (1983) researched the synthesis of compounds with potential anticancer properties, where derivatives of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride played a crucial role (Temple et al., 1983).
Microscale Synthesis
- A study by Choi et al. (1987) developed a microscale synthesis procedure for a compound related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, showing its application in radiopharmaceuticals (Choi et al., 1987).
Polyazanaphthalenes Synthesis
- Harb et al. (1989) demonstrated the conversion of similar compounds into various derivatives, contributing to the field of organic synthesis and pharmaceuticals (Harb et al., 1989).
Safety Assessment
- Andersen (1997) conducted a safety assessment of a compound closely related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, essential for its use in consumer products (Andersen, 1997).
Absolute Configuration Determination
- Zhang et al. (2006) focused on determining the absolute configuration of a related compound, which is significant in stereochemistry and pharmaceuticals (Zhang et al., 2006).
Antibacterial Agents
- Holla et al. (2003) synthesized new molecules incorporating similar structures for potential use as antibacterial agents, highlighting the compound's relevance in medicinal chemistry (Holla et al., 2003).
properties
IUPAC Name |
6-amino-2,4-dichloro-3-ethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-2-4-5(9)3-6(11)8(12)7(4)10;/h3,12H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZITYVICUAZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073006 | |
Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride | |
CAS RN |
101819-99-2 | |
Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101819-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101819992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-3-ETHYL-6-AMINOPHENOL HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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